molecular formula C9H16O4 B14461627 Methyl propan-2-yl dimethylpropanedioate CAS No. 66850-09-7

Methyl propan-2-yl dimethylpropanedioate

Cat. No.: B14461627
CAS No.: 66850-09-7
M. Wt: 188.22 g/mol
InChI Key: VZYNJNINSFDRLJ-UHFFFAOYSA-N
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Description

Methyl propan-2-yl dimethylpropanedioate is a mixed diester derivative of propanedioic acid (malonic acid). Its structure comprises two ester groups: one methyl and one propan-2-yl (isopropyl) substituent attached to the malonate backbone. This configuration imparts unique physicochemical properties, distinguishing it from symmetric diesters like dimethyl or diisopropyl propanedioate. The compound is primarily used in organic synthesis as a versatile intermediate, leveraging the differential reactivity of its ester groups for selective transformations such as hydrolysis or condensations .

Properties

CAS No.

66850-09-7

Molecular Formula

C9H16O4

Molecular Weight

188.22 g/mol

IUPAC Name

1-O-methyl 3-O-propan-2-yl 2,2-dimethylpropanedioate

InChI

InChI=1S/C9H16O4/c1-6(2)13-8(11)9(3,4)7(10)12-5/h6H,1-5H3

InChI Key

VZYNJNINSFDRLJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C(C)(C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl propan-2-yl dimethylpropanedioate can be synthesized through esterification reactions involving propanedioic acid derivatives. One common method involves the reaction of dimethyl malonate with isopropyl bromide in the presence of a base such as sodium ethoxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale esterification processes. These processes often utilize catalysts to enhance reaction rates and improve yields. The reaction conditions, such as temperature and pressure, are optimized to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl propan-2-yl dimethylpropanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The ester groups can undergo nucleophilic substitution reactions with different nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester groups under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Methyl propan-2-yl dimethylpropanedioate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: It serves as an intermediate in the production of drugs and other therapeutic agents.

    Industry: The compound is utilized in the manufacture of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl propan-2-yl dimethylpropanedioate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids and alcohols, which can then participate in various biochemical pathways. The compound’s reactivity is influenced by the presence of electron-donating and electron-withdrawing groups, which affect its stability and reactivity.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares methyl propan-2-yl dimethylpropanedioate with analogous malonate diesters and structurally related compounds:

Compound Name Central Moiety Ester Groups Key Features
This compound Propanedioic acid Methyl, isopropyl Mixed ester; steric hindrance from isopropyl modulates reactivity
Dimethyl propanedioate Propanedioic acid Two methyl groups High volatility, fast hydrolysis kinetics
Diisopropyl propanedioate Propanedioic acid Two isopropyl groups High steric bulk; slow hydrolysis, suited for stable intermediates
Dipropan-2-yl benzene-1,3-dicarboxylate Benzenedicarboxylic acid Two isopropyl groups Aromatic core enhances rigidity; used in polymer synthesis
Dipropan-2-yl cyclobutane-1,2-dicarboxylate Cyclobutane dicarboxylic acid Two isopropyl groups Conformational rigidity; applications in chiral synthesis

Physicochemical Properties

  • Boiling Point : Methyl esters (e.g., dimethyl propanedioate) exhibit lower boiling points (~180–190°C) than bulkier diesters (diisopropyl propanedioate: ~220–230°C). The mixed ester’s boiling point is intermediate (~200–210°C).
  • Solubility: Methyl groups enhance polarity, increasing solubility in polar solvents (e.g., ethanol). Isopropyl groups reduce polarity, favoring solubility in nonpolar solvents (e.g., hexane).
  • Hydrolysis Reactivity : Methyl esters hydrolyze faster under basic/acidic conditions than isopropyl esters due to reduced steric hindrance. In the mixed ester, selective hydrolysis of the methyl group is feasible .

Crystallographic and Hydrogen-Bonding Behavior

Crystallographic studies (using tools like SHELX ) reveal that symmetric diesters (e.g., dimethyl propanedioate) form ordered lattices with hydrogen-bonding networks involving ester carbonyl groups. In contrast, the mixed ester’s asymmetric structure disrupts regular packing, reducing crystallinity. Isopropyl groups further hinder close molecular contacts, impacting melting points and solubility .

Research Findings and Case Studies

  • Selective Hydrolysis : A 2022 study demonstrated that this compound undergoes 90% methyl ester hydrolysis under mild basic conditions (NaOH/MeOH), leaving the isopropyl ester intact .
  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition at 250°C, higher than dimethyl propanedioate (200°C) but lower than diisopropyl analogs (280°C) .
  • Pharmaceutical Use : The compound serves as a key intermediate in the synthesis of β-keto esters for antimalarial drug candidates.

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